molecular formula C25H28ClN3O4 B2936215 1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride CAS No. 2097888-68-9

1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride

Cat. No.: B2936215
CAS No.: 2097888-68-9
M. Wt: 469.97
InChI Key: BCMXDKOIBCBTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride is a heterocyclic compound featuring a quinoline core fused with a 1,4-dioxane ring. The structure includes a 4-methoxybenzoyl substituent at position 8 and a piperazine moiety at position 9, with an ethyl group on the piperazine nitrogen. This compound is synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as observed in related quinoline-piperazine derivatives .

Properties

IUPAC Name

[9-(4-ethylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4.ClH/c1-3-27-8-10-28(11-9-27)24-19-14-22-23(32-13-12-31-22)15-21(19)26-16-20(24)25(29)17-4-6-18(30-2)7-5-17;/h4-7,14-16H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMXDKOIBCBTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the synthesis, pharmacological evaluations, and biological mechanisms associated with this compound.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the piperazine ring and the introduction of the quinoline and dioxin moieties. The following table summarizes key synthetic steps:

StepDescriptionYield (%)Melting Point (°C)
1Formation of piperazine derivative70266.5 - 267.8
2Introduction of methoxybenzoyl group80Not specified
3Final assembly into target compound50Not specified

Antiviral Activity

Recent studies have examined the antiviral properties of similar compounds within the same class. For instance, compounds designed as HIV integrase inhibitors have shown significant antiviral activity. Although specific data on our target compound is limited, related analogs have demonstrated EC50 values in the low micromolar range (e.g., 75 µM for a related compound) . This suggests that our compound may also exhibit promising antiviral properties.

Antibacterial Activity

The antibacterial potential of piperazine derivatives has been extensively studied. A class of piperazine hybridized compounds has been reported to combat bacterial resistance effectively. Notably, derivatives with specific substitutions exhibited low Minimum Inhibitory Concentrations (MICs) against Gram-negative bacteria such as Pseudomonas aeruginosa and Gram-positive bacteria like Staphylococcus aureus . The mechanisms proposed include disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

  • Antiviral Studies : In a study evaluating various piperazine derivatives for their HIV integrase inhibition, compounds with structural similarities to our target demonstrated effective binding and inhibition profiles. Molecular docking studies suggested that these compounds could mimic known inhibitors, indicating a potential for similar activity in our compound .
  • Antibacterial Mechanisms : A recent investigation into piperazine hybridized coumarins revealed that these compounds could induce oxidative stress in bacterial cells, leading to cell membrane damage and leakage of cellular contents. This mechanism was attributed to interactions with DNA gyrase and metabolic pathways .

Pharmacodynamics

Pharmacodynamic studies suggest that the biological activity of piperazine derivatives is influenced by their lipophilicity and ability to penetrate bacterial membranes. The introduction of hydrophilic groups enhances solubility and facilitates interaction with biological targets .

Safety Profile

Safety assessments are crucial for evaluating the clinical applicability of new drug candidates. Hemolytic assays conducted on piperazine derivatives indicated low hemolytic activity against human red blood cells, suggesting a favorable safety profile even at high concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact on Bioactivity

  • 4-Methoxybenzoyl Group : Present in both the target compound and 5c (), this group enhances lipophilicity and may improve blood-brain barrier penetration. Compound 5c demonstrated moderate cytotoxicity (IC₅₀ = 12.3 μM) against cancer cells, suggesting the methoxybenzoyl moiety contributes to target binding .
  • Piperazine Modifications: Ethyl-piperazine (target compound): Likely enhances solubility due to protonation at physiological pH. Dichlorophenyl-piperazine (11c): Introduces halogen bonding for receptor affinity .

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogues like HBK15 or QH-03, which lack ionic character .
  • Synthetic Efficiency : The target compound’s Suzuki coupling route (similar to ) offers higher regioselectivity than the hydrazine-based condensation used for QH-03 (45.2% yield) .

Key Differentiators

Salt Formation: The hydrochloride salt enhances stability and solubility over non-ionic analogues like HBK15 .

Linker Flexibility : Unlike rigid hydrazine derivatives (QH-03) or amide-linked compounds (11c), the ethyl-piperazine group in the target compound may allow conformational adaptability for receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.